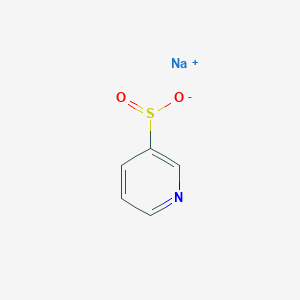
Pyridine-3-sulfinate de sodium
Vue d'ensemble
Description
Sodium pyridine-3-sulfinate is an organosulfur compound with the molecular formula C5H4NNaO2S. It is a sodium salt of pyridine-3-sulfinic acid and is commonly used in organic synthesis due to its versatile reactivity. This compound is particularly valuable in the field of medicinal chemistry and material science.
Applications De Recherche Scientifique
Sodium pyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Sodium pyridine-3-sulfinate is a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It is used as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions with aryl halides .
Mode of Action
Sodium pyridine-3-sulfinate interacts with its targets by replacing boronates in the Suzuki–Miyaura cross-coupling reaction . This reaction is often used to form carbon–carbon bonds in the pharmaceutical industry . The compound’s interaction with its targets results in the formation of structurally diverse pyridine rings .
Biochemical Pathways
The biochemical pathways affected by Sodium pyridine-3-sulfinate are primarily those involved in the synthesis of organosulfur compounds . The compound’s action leads to the formation of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The result of Sodium pyridine-3-sulfinate’s action is the formation of a wide range of structurally varied coupled products . These products are often used in medicinal chemistry, including the preparation of medicinally relevant derivatives of certain drugs .
Action Environment
The action of Sodium pyridine-3-sulfinate is influenced by environmental factors such as reaction conditions . For instance, the compound acts as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions . It is recommended to store the compound in an inert atmosphere at room temperature to maintain its stability and efficacy.
Analyse Biochimique
Biochemical Properties
Sodium pyridine-3-sulfinate plays a crucial role in biochemical reactions, particularly in the formation of S–S, N–S, and C–S bonds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones . These interactions are essential for the formation of valuable organosulfur compounds, which have significant applications in pharmaceuticals and materials science.
Cellular Effects
Sodium pyridine-3-sulfinate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these pathways, leading to changes in cellular function. For instance, sodium pyridine-3-sulfinate can modulate the expression of genes related to metabolic processes, thereby impacting cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium pyridine-3-sulfinate can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that sodium pyridine-3-sulfinate remains stable under specific conditions, but its degradation products can have different biochemical effects . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of sodium pyridine-3-sulfinate vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which sodium pyridine-3-sulfinate is effective without causing harm
Metabolic Pathways
Sodium pyridine-3-sulfinate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The precise metabolic pathways of sodium pyridine-3-sulfinate are still being elucidated, but its role in modulating enzyme activity is well-established .
Transport and Distribution
Within cells and tissues, sodium pyridine-3-sulfinate is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms of sodium pyridine-3-sulfinate is crucial for optimizing its use in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium pyridine-3-sulfinate typically involves the sulfonation of pyridine derivatives. One common method includes the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group, and subsequent reduction to pyridine-3-sulfonic acid. The final step involves neutralizing the sulfonic acid with sodium hydroxide to obtain sodium pyridine-3-sulfinate .
Industrial Production Methods: Industrial production of sodium pyridine-3-sulfinate often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium pyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3-sulfonic acid.
Reduction: It can be reduced to pyridine-3-sulfinic acid.
Substitution: It participates in nucleophilic substitution reactions, particularly in palladium-catalyzed cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and aryl halides are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Pyridine-3-sulfonic acid.
Reduction: Pyridine-3-sulfinic acid.
Substitution: Various aryl-pyridine derivatives, depending on the aryl halide used.
Comparaison Avec Des Composés Similaires
Sodium benzenesulfinate: Similar in structure but with a benzene ring instead of a pyridine ring.
Sodium toluenesulfinate: Contains a toluene ring instead of a pyridine ring.
Sodium methanesulfinate: Contains a methane group instead of a pyridine ring.
Uniqueness: Sodium pyridine-3-sulfinate is unique due to its pyridine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals, where the pyridine ring is a common structural motif .
Propriétés
IUPAC Name |
sodium;pyridine-3-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c7-9(8)5-2-1-3-6-4-5;/h1-4H,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVNFNZJAATRIK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B171995.png)
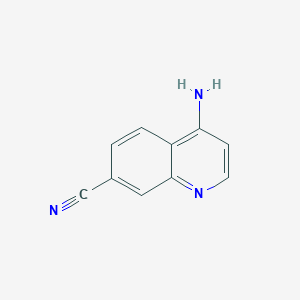
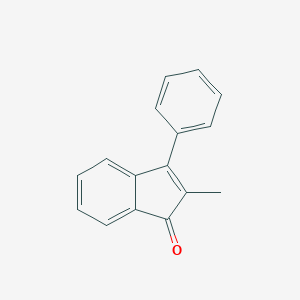
![1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid](/img/structure/B172003.png)
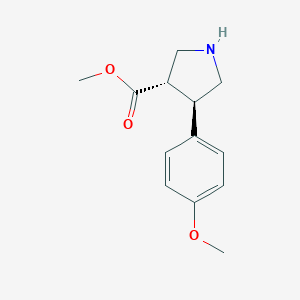
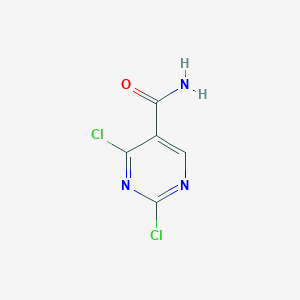
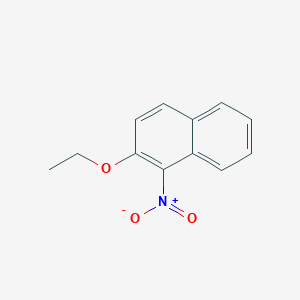
![[6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate](/img/structure/B172033.png)
![Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B172035.png)
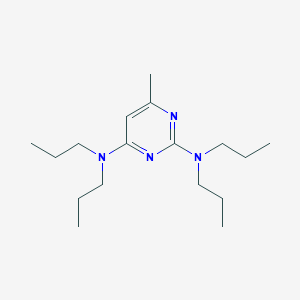

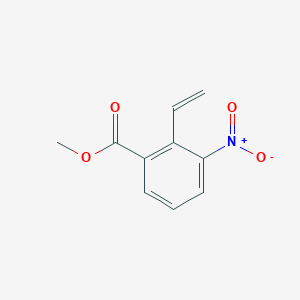
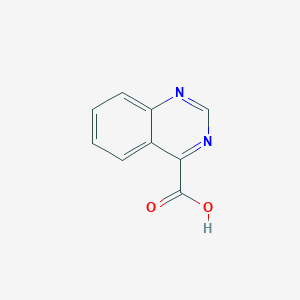
![(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde](/img/structure/B172058.png)
